molecular formula C10H11FO B3152401 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 73566-46-8

1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B3152401
CAS No.: 73566-46-8
M. Wt: 166.19 g/mol
InChI Key: BGCMCUMAIKYHID-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a fluorine atom at the para-position and an isopropenyl ether group (–O–CH2–C(CH3)=CH2) at the opposing position.

Properties

IUPAC Name

1-fluoro-4-(2-methylprop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCMCUMAIKYHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241846
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73566-46-8
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73566-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-4-hydroxybenzene with 2-methylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of quinones or other oxidized compounds.

    Reduction: Generation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The 2-methylprop-2-en-1-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Comparison: Fluorine vs. Bromine

  • 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene (CAS 5820-27-9):
    • Replacing fluorine with bromine increases molecular weight (227.1 vs. 166.19) and polarizability, enhancing susceptibility to nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • The bromine atom’s larger atomic radius may increase steric hindrance compared to fluorine.

Ether Group Variations

a. Saturated vs. Unsaturated Ethers

  • 1-Fluoro-4-isopropoxybenzene (CAS 459-06-3):
    • The saturated isopropoxy group (–O–CH(CH3)2) lacks conjugation with the aromatic ring, resulting in weaker electron-donating effects compared to the isopropenyl ether. This reduces steric hindrance but may limit applications requiring π-conjugation .
  • 1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene :
    • The trifluoroethoxy group (–O–CH2CF3) is strongly electron-withdrawing due to the electronegative fluorine atoms, significantly deactivating the aromatic ring toward electrophilic substitution. This contrasts with the electron-donating nature of the isopropenyl ether .

b. Conjugated Substituents

  • 1-Fluoro-4-(phenylethynyl)benzene (CAS 405-29-8): The linear ethynyl group (–C≡C–Ph) enables extensive conjugation, enhancing rigidity and electronic communication with the benzene ring.
  • The isopropenyl ether’s reactivity may instead favor addition reactions or polymerization .

Functional Group Diversity

  • 4-Fluorophenyl Methyl Sulfone (CAS 455-15-2):
    • The sulfone group (–SO2–CH3) is a strong electron-withdrawing group, drastically reducing the aromatic ring’s electron density compared to the ether-linked substituent. This increases acidity of ortho- and para-hydrogens .
  • 1-Fluoro-4-(2-nitrovinyl)benzene: The nitrovinyl group (–CH=CH–NO2) introduces pronounced electron-withdrawing and polarizing effects, making the compound highly reactive toward nucleophilic attack or cycloaddition reactions .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Electronic Effect
1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene C10H11FO 166.19 Isopropenyl ether Moderate electron-donating
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene C10H11BrO 227.10 Bromine + isopropenyl ether Polarizable, reactive
1-Fluoro-4-isopropoxybenzene C9H11FO 154.18 Saturated ether Electron-donating
1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene C8H6F4O 194.13 Trifluoroethoxy Strong electron-withdrawing
1-Fluoro-4-(phenylethynyl)benzene C14H9F 196.22 Ethynyl Conjugation-enabled

Research Findings and Implications

  • Electronic Effects : The isopropenyl ether’s electron-donating nature contrasts sharply with sulfone or nitrovinyl substituents, making it suitable for reactions requiring activated aromatic rings (e.g., Friedel-Crafts alkylation) .
  • Synthetic Utility : Bromine and iodine analogs (e.g., ) are valuable in cross-coupling reactions, whereas conjugated systems () serve in materials science .

Biological Activity

1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene, with the molecular formula C10H11FO, is an organic compound characterized by a fluorine atom at the 1-position and a 2-methylprop-2-en-1-yloxy group at the 4-position of the benzene ring. This compound has garnered attention in both synthetic organic chemistry and biological research due to its unique structural features, which influence its chemical reactivity and potential biological activity.

The compound exhibits various chemical behaviors, including:

  • Substitution Reactions : The fluorine atom can be replaced by nucleophiles, making it a versatile intermediate in organic synthesis.
  • Oxidation Reactions : It can be oxidized to form quinones or other oxidized derivatives.
  • Reduction Reactions : Reduction can yield hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionSodium methoxide, potassium tert-butoxideDMSO solvent
OxidationPotassium permanganate, chromium trioxideAcidic or basic media
ReductionLithium aluminum hydride, sodium borohydrideTetrahydrofuran solvent

The biological activity of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity and specificity towards these targets, while the 2-methylprop-2-en-1-yloxy group influences lipophilicity and membrane permeability, potentially affecting cellular uptake and distribution.

Research Findings

Recent studies have investigated the biological implications of this compound in various contexts:

  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its structural features may contribute to disrupting bacterial cell membranes or inhibiting vital enzymatic processes.
  • Pharmacological Potential : The compound has been explored as a potential lead in drug development for various diseases due to its unique reactivity profile. For instance, it may serve as a precursor for synthesizing more complex medicinal compounds.
  • Cellular Effects : In vitro studies have shown that 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene can influence cell signaling pathways, possibly through modulation of receptor activity or enzyme inhibition.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene demonstrated significant inhibition of specific enzymes involved in metabolic pathways related to cancer proliferation. This suggests potential applications in cancer therapeutics.
  • Case Study 2 : Research conducted on the antimicrobial properties revealed that this compound showed effectiveness against Staphylococcus aureus, indicating its potential use as an antibacterial agent. The study emphasized the importance of further investigating its mechanisms of action to optimize its efficacy.

Comparative Analysis

Comparative studies with similar compounds have been conducted to elucidate the unique properties of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene:

CompoundKey DifferencesBiological Activity
1-Fluoro-4-hydroxybenzeneLacks the 2-methylprop groupDifferent reactivity and lower bioactivity
1-Fluoro-4-methoxybenzeneContains a methoxy group insteadVariations in solubility and reactivity
1-Fluoro-4-(2-methylpropyl)benzeneSimilar structure but different substituentAltered pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Reactant of Route 2
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1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene

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